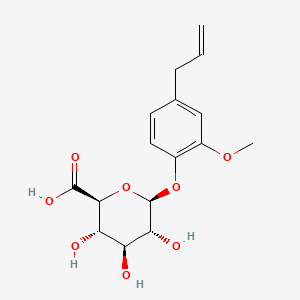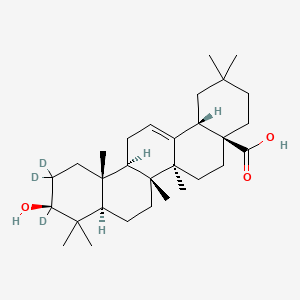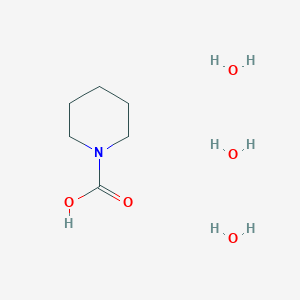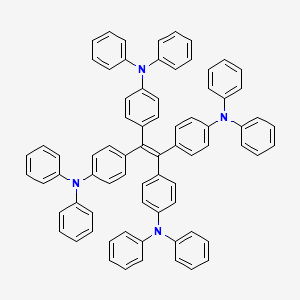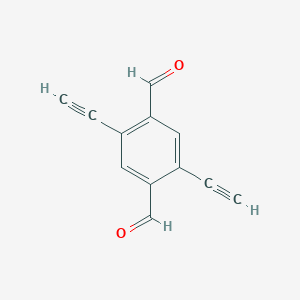
2,5-Diethynylterephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethynylterephthalaldehyde is an organic compound with the molecular formula C₁₂H₆O₂ It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Bromination: Terephthalaldehyde is brominated to form 2,5-dibromoterephthalaldehyde.
Sonogashira Coupling: The dibrominated compound undergoes a Sonogashira coupling reaction with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethynylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Oxidation: 2,5-Diethynylterephthalic acid.
Reduction: 2,5-Diethynylterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,5-Diethynylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2,5-Diethynylterephthalaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde and ethynyl groups. These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalaldehyde: The parent compound with hydrogen atoms instead of ethynyl groups.
2,5-Dibromoterephthalaldehyde: An intermediate in the synthesis of 2,5-Diethynylterephthalaldehyde.
2,5-Diethynylbenzaldehyde: A similar compound with ethynyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of both aldehyde and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C12H6O2 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2,5-diethynylterephthalaldehyde |
InChI |
InChI=1S/C12H6O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-2,5-8H |
Clé InChI |
ZISLHLJUYIWHEU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1C=O)C#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


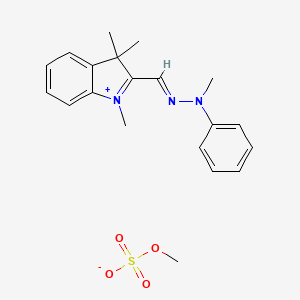

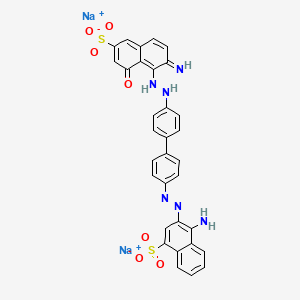

![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
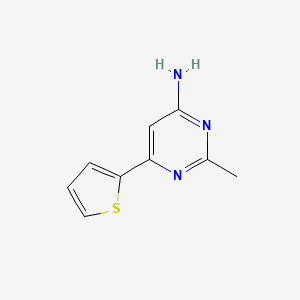
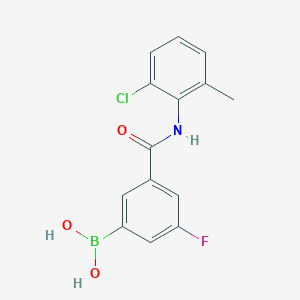
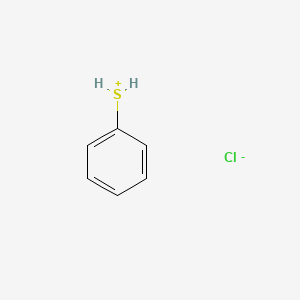
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
